2-(4-bromophenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]quinazolin-4-amine
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Overview
Description
2-(4-bromophenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]quinazolin-4-amine is a complex organic compound that features a quinazoline core structure. This compound is characterized by the presence of bromine and fluorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]quinazolin-4-amine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed three-component carbonylative reaction. This method involves the reaction of trifluoroacetimidoyl chlorides with amines under palladium catalysis to form quinazolin-4-amines . The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent, with the reaction being carried out under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]quinazolin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide). Reaction conditions typically involve heating and an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted quinazolin-4-amines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine substituents can enhance its binding affinity and specificity for these targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl 4-bromobenzoate: A compound with similar bromine substituents but different core structure.
2-(trifluoromethyl)quinazolin-4(3H)-ones: Compounds with a quinazoline core and fluorine substituents.
Uniqueness
2-(4-bromophenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]quinazolin-4-amine is unique due to its specific combination of bromine and fluorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN4/c1-14(15-8-12-18(24)13-9-15)27-28-22-19-4-2-3-5-20(19)25-21(26-22)16-6-10-17(23)11-7-16/h2-13H,1H3,(H,25,26,28)/b27-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBVEFPVPBHQHD-MZJWZYIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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